molecular formula C8H10FNO2 B8683980 2-Fluoro-6-(2-methoxyethoxy)pyridine

2-Fluoro-6-(2-methoxyethoxy)pyridine

Cat. No.: B8683980
M. Wt: 171.17 g/mol
InChI Key: ONJQQCVGYLZAJR-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-methoxyethoxy)pyridine (CAS: 1251232-36-6) is a fluorinated pyridine derivative featuring a 2-methoxyethoxy substituent at the 6-position and a fluorine atom at the 2-position. Its molecular formula is C₈H₁₀FNO₂, with a molecular weight of 171.17 g/mol .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-fluoro-6-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H10FNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3

InChI Key

ONJQQCVGYLZAJR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Cyclopropylmethoxy-6-fluoropyridine (CAS: 1224719-36-1)
  • Molecular Formula: C₉H₁₀FNO
  • Molecular Weight : 167.18 g/mol
  • Key Differences :
    • The 6-position substituent is a cyclopropylmethoxy group instead of 2-methoxyethoxy.
    • The cyclopropyl group introduces steric bulk, reducing solubility in polar solvents compared to the more flexible 2-methoxyethoxy chain.
    • Lower molecular weight (167.18 vs. 171.17) due to the absence of an additional oxygen atom in the substituent.
2-Fluoro-6-(oxetan-3-yloxy)pyridine (CAS: 1602976-64-6)
  • Molecular Formula: C₈H₈FNO₂
  • Molecular Weight : 169.16 g/mol
  • Key Differences :
    • The 6-position substituent is an oxetan-3-yloxy group , a strained ether with a three-membered ring.
    • The oxetane ring enhances rigidity and may improve metabolic stability in drug design compared to linear ethers like 2-methoxyethoxy .
    • Slightly lower molecular weight (169.16 vs. 171.17) due to reduced hydrogen content.
5-Fluoro-2-(2-methoxyethoxy)pyridine (CAS: 1305322-91-1)
  • Molecular Formula: C₈H₁₀FNO₂
  • Molecular Weight : 171.17 g/mol
  • Key Differences :
    • Fluorine is at the 5-position instead of the 2-position, altering electronic properties.
    • Positional isomerism impacts reactivity in substitution reactions; the 5-fluoro derivative may exhibit different regioselectivity in cross-coupling reactions .

Substituent Size and Solubility

  • 2-Fluoro-6-methoxypyridine (CAS: N/A; Molecular Weight: 127.12 g/mol) :

    • A smaller methoxy group at the 6-position reduces steric hindrance but lowers solubility in water compared to 2-methoxyethoxy.
    • Higher volatility due to lower molecular weight.

Functional Group Reactivity

  • Boronic Acid Derivatives :
    • 2-Fluoro-6-(2-methoxyethoxy)pyridine-3-boronic acid (CAS: 1253575-61-9) :
  • Used in Suzuki-Miyaura couplings. The 2-methoxyethoxy group may stabilize the boronic acid via electron-donating effects, enhancing coupling efficiency.
    • 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid :
  • Demonstrates how substituent position (4- vs. 3-boronic acid) affects reactivity and applicability in synthesizing biphenyl derivatives.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituent at 6-Position Key Feature
This compound 171.17 2-Methoxyethoxy Balanced solubility and reactivity
2-Cyclopropylmethoxy-6-fluoropyridine 167.18 Cyclopropylmethoxy Steric bulk, reduced solubility
2-Fluoro-6-(oxetan-3-yloxy)pyridine 169.16 Oxetan-3-yloxy Rigid structure, metabolic stability
5-Fluoro-2-(2-methoxyethoxy)pyridine 171.17 2-Methoxyethoxy (5-F isomer) Altered electronic properties

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